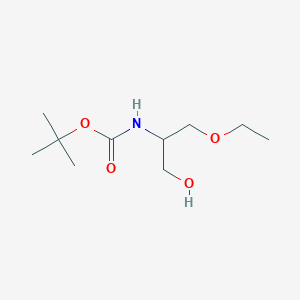
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one (hereafter referred to as 3-4-BP-4,7-DMPH) is an organic compound with a unique chemical structure containing two fused ring systems. It is a member of the cinnolinone family of compounds and has gained attention for its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery.
科学的研究の応用
3-4-BP-4,7-DMPH has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the synthesis of novel compounds, and the development of new drug candidates. It has been used as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol, and has been used to synthesize novel compounds with potential applications in medicinal chemistry. Additionally, 3-4-BP-4,7-DMPH has been used in the development of new drug candidates, such as inhibitors of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).
作用機序
3-4-BP-4,7-DMPH is believed to act as an inhibitor of the enzyme ACAT, which is involved in the biosynthesis of cholesterol. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction that produces cholesterol. Additionally, 3-4-BP-4,7-DMPH is believed to be able to bind to other enzymes involved in the biosynthesis of cholesterol, such as HMG-CoA reductase and 3-hydroxy-3-methylglutaryl-CoA synthase.
Biochemical and Physiological Effects
3-4-BP-4,7-DMPH has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the level of cholesterol in the blood, as well as reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. Additionally, it has been shown to reduce the activity of the enzyme ACAT, leading to a reduction in the production of cholesterol.
実験室実験の利点と制限
3-4-BP-4,7-DMPH has several advantages and limitations for use in lab experiments. Its advantages include its relatively low cost and ease of synthesis, as well as its ability to bind to a number of enzymes involved in the biosynthesis of cholesterol. Its limitations include its instability in the presence of light and heat, as well as its potential toxicity.
将来の方向性
There are a number of potential future directions for the use of 3-4-BP-4,7-DMPH. These include further research into its mechanism of action, as well as the development of new drug candidates based on its structure. Additionally, further research could be conducted into its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery. Additionally, further research could be conducted into its potential use as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol and other important biological molecules. Finally, further research could be conducted into its potential use as a therapeutic agent for the treatment of cholesterol-related diseases.
合成法
3-4-BP-4,7-DMPH can be synthesized using a variety of methods, including a Grignard reaction, an aldol condensation, and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, producing an alcohol. The aldol condensation involves the reaction of two aldehydes or ketones with an acid catalyst, producing an α,β-unsaturated aldehyde or ketone. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, producing an alkene. Each of these methods has been used to synthesize 3-4-BP-4,7-DMPH, and the most commonly used method is the Wittig reaction.
特性
IUPAC Name |
3-(4-bromophenyl)-4,7-dimethyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-9-7-13-15(14(20)8-9)10(2)16(19-18-13)11-3-5-12(17)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLUJULGWVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=NN2)C3=CC=C(C=C3)Br)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


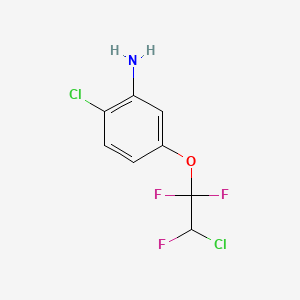

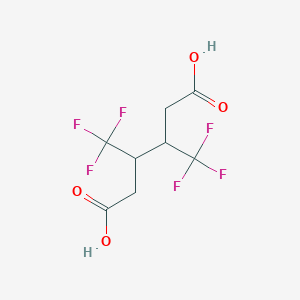
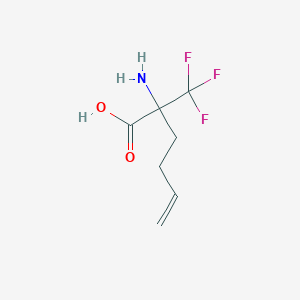
![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)
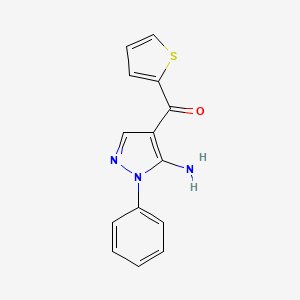
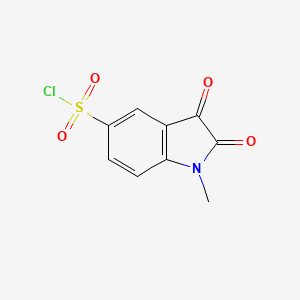
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)

